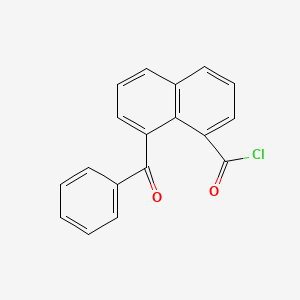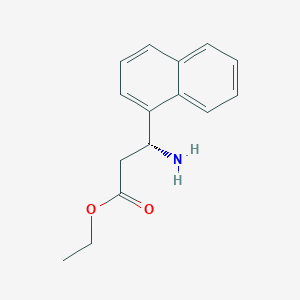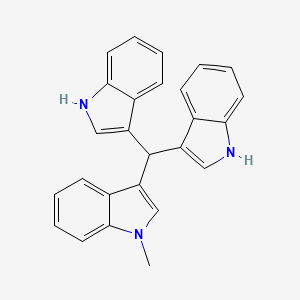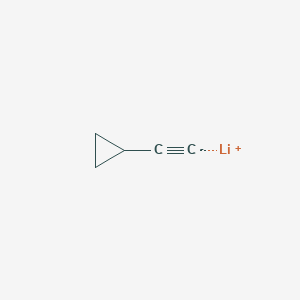
8-Benzoylnaphthalene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoylnaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C18H11ClO2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both benzoyl and carbonyl chloride functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Benzoylnaphthalene-1-carbonyl chloride can be synthesized through Friedel-Crafts acylation reactions. In this process, naphthalene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs in a solvent like dichloromethane (CH2Cl2) at temperatures ranging from 0°C to room temperature. The resulting product is then treated with thionyl chloride (SOCl2) to convert the benzoyl group into a carbonyl chloride group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of hazardous reagents like thionyl chloride.
Chemical Reactions Analysis
Types of Reactions: 8-Benzoylnaphthalene-1-carbonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzoyl and carbonyl chloride groups.
Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions:
Friedel-Crafts Acylation: Benzoyl chloride, aluminum chloride, dichloromethane.
Nucleophilic Substitution: Thionyl chloride, amines, alcohols.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted benzoylnaphthalenes.
Nucleophilic Substitution: Amides and esters derived from the reaction with amines and alcohols, respectively.
Scientific Research Applications
8-Benzoylnaphthalene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating novel compounds.
Biology: The compound can be used to study the interactions of aromatic compounds with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-Benzoylnaphthalene-1-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides and esters. The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the naphthalene ring .
Comparison with Similar Compounds
Benzoyl chloride: A simpler compound with similar reactivity but lacking the naphthalene ring.
Naphthalene-1-carbonyl chloride: Similar structure but without the benzoyl group.
Benzoylnaphthalene: Lacks the carbonyl chloride group.
Uniqueness: 8-Benzoylnaphthalene-1-carbonyl chloride is unique due to the presence of both benzoyl and carbonyl chloride groups on the naphthalene ring. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis .
Properties
CAS No. |
189571-28-6 |
|---|---|
Molecular Formula |
C18H11ClO2 |
Molecular Weight |
294.7 g/mol |
IUPAC Name |
8-benzoylnaphthalene-1-carbonyl chloride |
InChI |
InChI=1S/C18H11ClO2/c19-18(21)15-11-5-9-12-8-4-10-14(16(12)15)17(20)13-6-2-1-3-7-13/h1-11H |
InChI Key |
GWHNRSBFZXVXPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2C(=CC=C3)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R)-2,4-dihydroxy-3-[(1R)-1-hydroxy-2-oxoethoxy]butanal](/img/structure/B12567019.png)
![octacyclo[12.12.0.02,7.03,25.08,13.012,16.015,20.021,26]hexacosa-1(14),2,4,6,8,10,12,15,17,19,21,23,25-tridecaene](/img/structure/B12567022.png)
![2,4-Dinitro-1-[(trifluoromethanesulfonyl)methyl]benzene](/img/structure/B12567029.png)
![Phosphonium, [(2,5-difluorophenyl)methyl]triphenyl-, bromide](/img/structure/B12567035.png)

![(Z)-N-{(4-Azidoanilino)[(diphenylmethyl)amino]methylidene}glycine](/img/structure/B12567039.png)



![[(1,2-Dichloroethenyl)tellanyl]benzene](/img/structure/B12567054.png)
![Phosphonic acid, [3-(1,3-dioxolan-2-yl)phenyl]-, diethyl ester](/img/structure/B12567065.png)


![4-[4-(Bromomethyl)phenyl]-2,6-diphenylpyridine](/img/structure/B12567080.png)
